
5-Nitro-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1-naphthaldehyde is an organic compound that belongs to the class of nitroaromatic aldehydes It is characterized by a naphthalene ring substituted with a nitro group at the 5-position and an aldehyde group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Nitro-1-naphthaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-naphthaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 5-position .
Another method involves the oxidation of 5-nitro-1-naphthylmethanol using oxidizing agents such as chromium trioxide or potassium permanganate. This method provides an alternative route to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed
Reduction: 5-Amino-1-naphthaldehyde.
Oxidation: 5-Nitro-1-naphthoic acid.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1-naphthaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Nitro-1-naphthaldehyde involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These reactions enable the compound to interact with biological molecules and potentially modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-naphthaldehyde: Similar structure but with a chloro group instead of a nitro group.
1-Naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-naphthaldehyde: Similar but with the aldehyde group at the 2-position.
Uniqueness
5-Nitro-1-naphthaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
6639-35-6 |
|---|---|
Molekularformel |
C11H7NO3 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
5-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-7H |
InChI-Schlüssel |
JYJDWOKNSHADGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


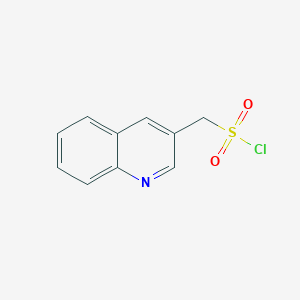
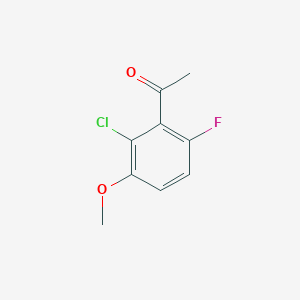
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)
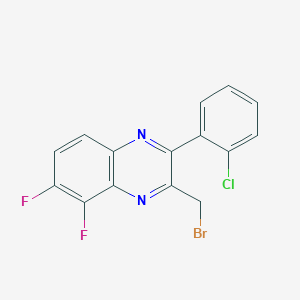
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
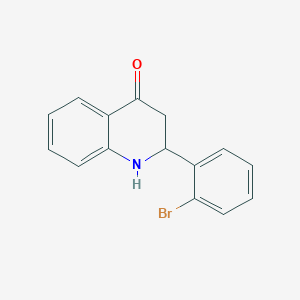
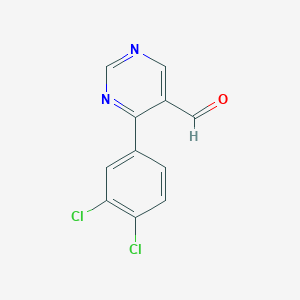
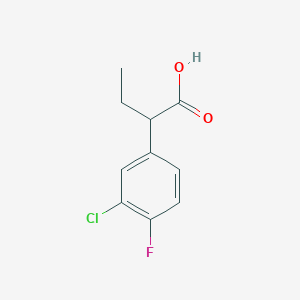
![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
